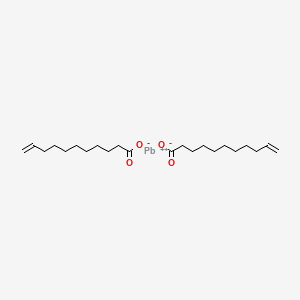

Lead diundec-10-enoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94232-40-3 |

|---|---|

Molecular Formula |

C22H38O4Pb |

Molecular Weight |

574 g/mol |

IUPAC Name |

lead(2+);undec-10-enoate |

InChI |

InChI=1S/2C11H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 |

InChI Key |

CVCNKHFNZWSRBI-UHFFFAOYSA-L |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead Diundec-10-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead diundec-10-enoate, a lead salt of the unsaturated fatty acid, undec-10-enoic acid. While specific literature detailing the synthesis of this particular compound is scarce, this guide outlines two robust synthetic methodologies adapted from established procedures for other lead fatty acid salts: a direct reaction method and a precipitation method. This document includes detailed experimental protocols, tabulated data for starting materials and the final product, and a visual representation of the synthetic workflow.

Introduction

Lead salts of fatty acids, often referred to as lead soaps, have historical and industrial significance in various applications, including as stabilizers in polymers like PVC and as components in lubricants and driers for paints and varnishes.[1][2] this compound, derived from undec-10-enoic acid (a renewable resource obtained from castor oil), is a subject of interest for its potential applications in materials science and coordination chemistry. The synthesis of lead(II) carboxylates generally proceeds through straightforward reactions, yielding products that are typically sparingly soluble in water.[1] The general structure consists of a central lead(II) ion coordinated to two undec-10-enoate anions.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the theoretical data for the final product, this compound.

Table 1: Properties of Starting Materials

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Undec-10-enoic Acid | C₁₁H₂₀O₂ | 184.28 | Colorless oil or white solid | 23 | 275 |

| Lead(II) Oxide (Litharge) | PbO | 223.20 | Yellow or reddish powder | 888 | 1477 |

| Lead(II) Acetate Trihydrate | Pb(C₂H₃O₂)₂·3H₂O | 379.33 | White crystalline solid | 75 | 280 (decomposes) |

| Sodium Hydroxide | NaOH | 40.00 | White solid (pellets, flakes) | 318 | 1388 |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | Pb(C₁₁H₁₉O₂)₂ |

| Molar Mass ( g/mol ) | 573.74 |

| Physical State | Expected to be a white to off-white solid |

| Solubility | Expected to be sparingly soluble in water, soluble in non-polar organic solvents |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The direct reaction method is generally preferred for its simplicity and atom economy.

Method 1: Direct Reaction of Undec-10-enoic Acid with Lead(II) Oxide

This method is adapted from the synthesis of lead oleate and involves the direct reaction of the fatty acid with lead(II) oxide, often at elevated temperatures.[3][4]

Materials:

-

Undec-10-enoic acid (2.0 equivalents)

-

Lead(II) oxide (PbO) (1.0 equivalent)

-

High-boiling point, non-coordinating solvent (e.g., 1-octadecene)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Schlenk line or similar inert gas/vacuum manifold

-

Heating mantle

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add lead(II) oxide (e.g., 11.16 g, 0.05 mol) and undec-10-enoic acid (e.g., 18.43 g, 0.10 mol).

-

Add a high-boiling point solvent such as 1-octadecene (e.g., 100 mL) to the flask.

-

The flask is connected to a Schlenk line, evacuated, and backfilled with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.

-

The mixture is heated with vigorous stirring to 95-120 °C under a continuous flow of the inert gas.[3][5]

-

The reaction is monitored for the disappearance of the yellow lead(II) oxide powder and the formation of a clear or slightly hazy solution, which typically takes 1-3 hours.[3][5]

-

Once the reaction is complete, the solution is cooled to room temperature.

-

The product can be precipitated by the addition of a polar solvent like ethanol or acetone and collected by filtration.

-

The collected solid is washed with the same polar solvent to remove any unreacted starting material and solvent.

-

The final product, this compound, is dried under vacuum.

Method 2: Precipitation Reaction (Metathesis)

This method involves the preparation of a soluble salt of undec-10-enoic acid, followed by a precipitation reaction with a soluble lead salt.[6][7]

Part A: Preparation of Sodium Undec-10-enoate

-

In a beaker, dissolve undec-10-enoic acid (e.g., 18.43 g, 0.10 mol) in ethanol (e.g., 200 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.00 g, 0.10 mol) in water (e.g., 50 mL).

-

Slowly add the sodium hydroxide solution to the undec-10-enoic acid solution with constant stirring. The reaction is exothermic.

-

The resulting solution is sodium undec-10-enoate in an ethanol/water mixture.

Part B: Precipitation of this compound

-

In a separate beaker, dissolve lead(II) acetate trihydrate (e.g., 18.97 g, 0.05 mol) in water (e.g., 100 mL).

-

Slowly add the lead(II) acetate solution to the sodium undec-10-enoate solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with deionized water to remove any soluble salts, followed by a wash with ethanol to aid in drying.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final product.

Characterization

The synthesized this compound can be characterized using various spectroscopic and analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band (around 1710 cm⁻¹). New strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to appear around 1540-1580 cm⁻¹ and 1390-1420 cm⁻¹, respectively.[8] The C=C stretching vibration of the terminal alkene group should be observed around 1640 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure. In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (typically >10 ppm) will be absent. The signals corresponding to the vinyl protons (around 4.9-5.8 ppm) and the aliphatic chain protons should be present.

-

Melting Point Analysis: The melting point of the synthesized this compound can be determined and compared to other lead fatty acid salts. For instance, lead stearate has a melting point of approximately 115.7 °C.[9]

-

Elemental Analysis: The elemental composition (C, H, Pb) of the product can be determined to confirm its purity and stoichiometry.

Visualizations

The following diagrams illustrate the logical workflow of the direct synthesis method and the chemical reaction.

Caption: Experimental workflow for the direct synthesis of this compound.

Caption: Chemical equation for the direct synthesis of this compound.

References

- 1. Lead Stabilizer in PVC: Understanding Its Role [chembroad.com]

- 2. sinochlorine.com [sinochlorine.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation process of dibasic lead stearate - Eureka | Patsnap [eureka.patsnap.com]

- 6. lead-stearate.com [lead-stearate.com]

- 7. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Lead stearate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Lead Diundec-10-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead diundec-10-enoate, a lead salt of the unsaturated fatty acid undec-10-enoic acid, belongs to the class of metal carboxylates, often referred to as metal soaps. While specific experimental data for this particular compound is limited in publicly available literature, its chemical properties can be largely inferred from the well-documented characteristics of other lead carboxylates and undecylenate compounds. This guide provides a comprehensive overview of the anticipated chemical properties of this compound, including detailed, generalized experimental protocols for its synthesis and characterization. The information presented herein is compiled from analogous compounds and established chemical principles, offering a foundational resource for researchers interested in this and related metal carboxylates.

Introduction

Lead (II) carboxylates are a class of compounds known for their diverse applications, ranging from catalysts and stabilizers in polymers to components in paints and greases. The properties of these metal soaps are dictated by both the metallic cation and the nature of the carboxylic acid ligand. Undec-10-enoic acid (undecylenic acid) is a naturally derived unsaturated fatty acid featuring a terminal double bond, which provides a site for further chemical modification. The combination of a heavy metal like lead with this functionalized fatty acid suggests potential for unique material properties and biological activities. This document aims to provide a detailed technical overview of the expected chemical properties of this compound, offering insights for its potential synthesis, characterization, and application.

Chemical and Physical Properties

| Property | Expected Value / Characteristics |

| Molecular Formula | C₂₂H₃₈O₄Pb |

| Molecular Weight | 573.74 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely insoluble in water. Expected to have low solubility in polar organic solvents and higher solubility in nonpolar organic solvents. |

| Melting Point | Expected to have a relatively low melting point for a salt, characteristic of metal soaps. |

| Coordination Geometry | Lead (II) can exhibit hemidirected or holodirected coordination geometries, influenced by the stereochemically active 6s² lone pair of electrons. This will affect the crystal packing and solid-state structure. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for other lead carboxylates.

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of lead carboxylates: precipitation and direct reaction with lead oxide.

Method 1: Precipitation Reaction

This method involves the reaction of a soluble lead salt, such as lead(II) nitrate or lead(II) acetate, with undec-10-enoic acid or its sodium salt.

-

Materials:

-

Undec-10-enoic acid

-

Sodium hydroxide (NaOH)

-

Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve a stoichiometric amount of undec-10-enoic acid in ethanol.

-

In a separate beaker, dissolve a molar equivalent of sodium hydroxide in deionized water to form sodium undec-10-enoate.

-

Slowly add the ethanolic solution of undec-10-enoic acid to the sodium hydroxide solution with constant stirring.

-

Prepare an aqueous solution of lead(II) nitrate or lead(II) acetate (0.5 molar equivalents with respect to the undec-10-enoic acid).

-

Slowly add the lead salt solution to the sodium undec-10-enoate solution while stirring vigorously.

-

A white precipitate of this compound should form immediately.

-

Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a wash with ethanol to remove excess organic starting materials.

-

Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Method 2: Direct Reaction with Lead(II) Oxide

This method involves the direct reaction of undec-10-enoic acid with lead(II) oxide (litharge).

-

Materials:

-

Undec-10-enoic acid

-

Lead(II) oxide (PbO)

-

An appropriate solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve a stoichiometric amount of undec-10-enoic acid in the chosen solvent.

-

Add a molar equivalent of lead(II) oxide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Wash the solid product with a non-polar solvent like hexane to remove any unreacted undec-10-enoic acid.

-

Dry the product in a vacuum oven.

-

Characterization Techniques

The synthesized this compound can be characterized using a variety of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the formation of the carboxylate salt.

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Observations: The characteristic C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) should disappear, and be replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically in the regions of 1520-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The presence of the terminal C=C bond should be confirmed by a peak around 1640 cm⁻¹ and C-H stretching of the vinyl group around 3077 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the structure of the organic ligand and to probe the coordination environment of the lead atom.

-

Sample Preparation: The sample can be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

¹H NMR: The proton signals of the undecylenate chain are expected. The disappearance of the acidic proton of the carboxylic acid will confirm salt formation. The signals for the terminal vinyl protons should be observable in the 5-6 ppm region.

-

¹³C NMR: The carbon spectrum will show the signals for the undecylenate chain. The carboxylate carbon signal will be shifted compared to the carboxylic acid.

-

²⁰⁷Pb NMR: Solid-state ²⁰⁷Pb NMR can provide valuable information about the coordination environment of the lead ion, including its coordination number and the symmetry of the coordination sphere.

-

-

X-ray Diffraction (XRD):

-

Objective: To determine the crystal structure and packing of the compound in the solid state.

-

Sample Preparation: A single crystal of suitable size and quality is required for single-crystal XRD. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.

-

Expected Observations: Single-crystal XRD can reveal the precise bond lengths, bond angles, and coordination geometry around the lead center, as well as the packing of the molecules in the crystal lattice.

-

-

Elemental Analysis:

-

Objective: To determine the elemental composition (C, H, Pb) of the synthesized compound.

-

Procedure: The analysis is typically performed using a commercial elemental analyzer.

-

Expected Results: The experimentally determined weight percentages of carbon, hydrogen, and lead should be in close agreement with the calculated values for the molecular formula C₂₂H₃₈O₄Pb.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound via precipitation.

Caption: Workflow for the characterization of this compound.

Potential Signaling Pathways and Biological Activities

There is no specific information in the scientific literature regarding the interaction of this compound with biological signaling pathways. However, based on its constituent components, some general predictions can be made. The toxicity of lead is well-established and is known to interfere with numerous biological processes by mimicking other divalent cations, such as calcium and zinc, thereby disrupting the function of enzymes and signaling proteins. Undecylenic acid and its salts are known to possess antifungal properties. Therefore, it is plausible that this compound could exhibit antimicrobial activity, although its high toxicity due to the lead content would likely preclude its use in drug development for internal applications. Any investigation into the biological effects of this compound should be conducted with extreme caution and appropriate safety measures.

Conclusion

This compound is a metal carboxylate for which specific experimental data is scarce. However, by applying established principles of inorganic and organic chemistry, its properties, synthesis, and characterization can be reasonably predicted. This guide provides a framework for researchers to approach the study of this compound, from its synthesis via precipitation or direct reaction to its characterization by a suite of analytical techniques. The provided workflows and experimental protocols, though generalized, offer a solid starting point for any investigation into the chemical nature of this compound. Further research is warranted to fully elucidate the specific properties of this compound and to explore its potential applications, with a strong emphasis on safety and handling due to the presence of lead.

Navigating the Scant Data Landscape of Lead Diundec-10-enoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available information for Lead diundec-10-enoate. A comprehensive search for a specific CAS number and detailed experimental data for this compound has revealed a significant information gap in publicly accessible scientific literature and chemical databases. Consequently, this document provides a detailed analysis of its constituent components—lead and undec-10-enoic acid—to offer a foundational understanding. This guide synthesizes the known properties of these precursors to infer potential characteristics and applications of this compound, while clearly noting the absence of direct experimental validation.

Chemical Identification and Properties

A specific CAS (Chemical Abstracts Service) number for this compound could not be located in the searched databases. However, the CAS number for the undec-10-enoate anion is 1328-71-8 [1]. Undec-10-enoic acid, the precursor to the undec-10-enoate ligand, has the CAS number 112-38-9 [2][3].

Properties of Undec-10-enoic Acid

Undec-10-enoic acid, also known as undecylenic acid, is a naturally occurring fatty acid. It is a key component in the synthesis of various chemicals. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C11H20O2 | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| CAS Number | 112-38-9 | [2][3] |

| Melting Point | 24.5 °C | |

| Boiling Point | 275 °C | |

| Density | 0.912 g/cm³ | [2] |

| Flash Point | 149 °C (300 °F) | [2] |

Properties of Related Esters

Methyl undec-10-enoate is an ester derivative of undec-10-enoic acid and serves as a useful proxy for understanding the chemical behavior of undec-10-enoate esters.

| Property | Value | Source |

| Molecular Formula | C12H22O2 | [4] |

| Molecular Weight | 198.3 g/mol | [4] |

| CAS Number | 111-81-9 | [4][5] |

| Density | 0.885 g/cm³ at 20°C | [4] |

| Boiling Range | 253.5°C to 259.06°C at 1013 hPa | [4] |

| Water Solubility | 4.5 mg/L at 20°C |

Potential Synthesis and Experimental Protocols

While no specific protocol for the synthesis of this compound was found, a general approach for the synthesis of lead salts from carboxylic acids can be proposed. This would likely involve the reaction of a soluble lead salt, such as lead(II) acetate or lead(II) nitrate, with undec-10-enoic acid or a soluble salt thereof.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a lead carboxylate salt.

Potential Biological Interactions and Signaling Pathways

Direct evidence of the interaction of this compound with biological systems is unavailable. However, the toxicity of lead is well-documented and is known to interfere with numerous signaling pathways. It is plausible that this compound, upon dissociation, could release lead ions that would then interact with these pathways.

General Impact of Lead on Cellular Signaling

Lead is known to affect various signaling pathways, primarily by mimicking or displacing essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺). The following diagram illustrates a simplified overview of potential cellular targets of lead.

Applications and Future Research

Undecylenic acid and its derivatives are utilized in the cosmetic and personal care industries, and as intermediates in the synthesis of polymers and fragrances[2][4]. Due to the inherent toxicity of lead, the application of this compound in drug development is highly unlikely. Research into its specific properties would be necessary to identify any potential, non-therapeutic applications, likely in materials science where the properties of both the fatty acid and the metal are desired.

Conclusion

The available data on this compound is extremely limited. This guide has provided a theoretical framework based on the known properties of its constituent parts. Further empirical research is required to determine the actual chemical, physical, and biological properties of this compound. Researchers interested in this molecule will need to undertake foundational research, including synthesis, characterization, and toxicological evaluation.

References

An In-depth Technical Guide on the Physical Properties of Lead diundec-10-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and estimated physical properties of Lead diundec-10-enoate. Due to the limited availability of experimental data for this specific compound, this guide combines theoretical calculations with data from closely related analogs to offer a predictive profile. It is intended to serve as a foundational resource for professionals in research and drug development who may be working with or considering the use of this compound. This document also outlines general experimental protocols for the determination of key physical characteristics.

Introduction

This compound is an organometallic compound consisting of a central lead (II) ion coordinated to two undec-10-enoate ligands. The undec-10-enoate moiety is an unsaturated fatty acid, and its combination with lead suggests potential applications in various industrial and pharmaceutical fields, leveraging the properties of both the metal and the organic acid. A thorough understanding of its physical properties is crucial for its synthesis, handling, formulation, and for predicting its behavior in biological and chemical systems.

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of one lead (II) cation (Pb²⁺) and two undec-10-enoate anions (CH₂=CH(CH₂)₈COO⁻).

-

Molecular Formula: Pb(C₁₁H₁₉O₂)₂

Quantitative Physical Properties

The following table summarizes the available and calculated quantitative physical data for this compound. It is critical to note that experimental data for this specific compound is scarce. The melting point data is for the closely related saturated analogue, Lead(II) undecanoate, and should be considered an approximation.

| Property | Value | Source/Method | Notes |

| Molecular Weight | 571.85 g/mol | Calculation | Based on the molecular formula Pb(C₁₁H₁₉O₂)₂ and atomic weights of Pb (207.2), C (12.01), H (1.008), and O (16.00).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] |

| Melting Point (Tfus) | ~110.55 °C (383.7 K) | Experimental (Analog) | Data for Lead(II) undecanoate.[27] The presence of the terminal double bond in the undec-10-enoate ligand may slightly alter the melting point. |

| Boiling Point | Data not available | - | Expected to decompose at high temperatures before boiling. |

| Density | Data not available | - | Expected to be a dense solid, characteristic of lead compounds. |

| Solubility | Insoluble in water | General Observation | Lead salts of long-chain fatty acids are generally insoluble in water.[28][29][30][31] |

| Soluble in nonpolar organic solvents | General Observation | Expected to have some solubility in solvents like chlorinated hydrocarbons or warm aromatic hydrocarbons. | |

| Appearance | Data not available | - | Likely a white to off-white solid, typical of lead carboxylates. |

Experimental Protocols

Specific experimental protocols for the determination of the physical properties of this compound are not available in the literature. However, standard methodologies for characterizing similar organometallic compounds can be applied.

Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus or by differential scanning calorimetry (DSC).

-

Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube):

-

A small, dry sample of the compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[32][33][34]

-

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed amount of the sample is placed in a DSC pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

A phase transition, such as melting, is observed as an endothermic peak in the DSC thermogram, from which the melting point can be determined.

-

Solubility Determination

The solubility of this compound can be determined using the shake-flask method.

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved lead in the filtrate is determined by a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[29][35] The solubility is then expressed in units such as g/L or mol/L.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding any signaling pathways or specific experimental workflows involving this compound. Therefore, no diagrams can be provided at this time.

Health and Safety Considerations

Lead and its compounds are toxic and should be handled with extreme care in a well-ventilated laboratory, preferably within a fume hood.[18][36] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) for lead compounds.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical properties of this compound have been largely estimated due to a lack of experimentally verified data. Researchers should independently verify any data before use in critical applications.

References

- 1. Atomic Weight of Lead | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Lead - Wikipedia [en.wikipedia.org]

- 3. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. iupac.org [iupac.org]

- 8. webqc.org [webqc.org]

- 9. quora.com [quora.com]

- 10. UNDEC-10-ENOIC ACID | CAS 112-38-9 [matrix-fine-chemicals.com]

- 11. Atomic/Molar mass [westfield.ma.edu]

- 12. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 14. princeton.edu [princeton.edu]

- 15. Atomic Weights and Isotopic Compositions for Lead [physics.nist.gov]

- 16. Hydrogen - Wikipedia [en.wikipedia.org]

- 17. testbook.com [testbook.com]

- 18. Lead - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. Undecenoic acid | 112-38-9 [chemicalbook.com]

- 20. 10-Undecynoic acid | C11H18O2 | CID 31039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. quora.com [quora.com]

- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. chemeo.com [chemeo.com]

- 24. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 26. Carbon-12 - Wikipedia [en.wikipedia.org]

- 27. Lead(II) undecanoate [webbook.nist.gov]

- 28. Investigating the solubility of lead halides | Class experiment | RSC Education [edu.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. stacks.cdc.gov [stacks.cdc.gov]

- 31. How to improve solubility of lead compounds? [synapse.patsnap.com]

- 32. m.youtube.com [m.youtube.com]

- 33. m.youtube.com [m.youtube.com]

- 34. youtube.com [youtube.com]

- 35. researchgate.net [researchgate.net]

- 36. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Precursor Chemistry of Lead Diundec-10-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursor chemistry involved in the synthesis of lead diundec-10-enoate. It details the synthetic pathways, experimental protocols, and quantitative data pertinent to the formation of this lead soap. The information is intended for professionals in research and development who require a thorough understanding of the synthesis and properties of metallo-organic compounds derived from fatty acids.

Introduction to this compound

This compound is a metal-organic compound classified as a lead soap. It is the lead(II) salt of undec-10-enoic acid (commonly known as undecylenic acid). Lead soaps, in general, are metal derivatives of fatty acids.[1] The formation of such compounds involves the reaction of a fatty acid with a corresponding metal oxide, acetate, or other salt. While lead soaps have historical applications as stabilizers in polymers and driers in paints, their synthesis and characterization are of continued interest in materials science and coordination chemistry.[1][2] Understanding the precursor chemistry is crucial for controlling the purity, yield, and properties of the final product.

Synthetic Pathways

The synthesis of this compound can be approached through two primary pathways, analogous to the preparation of other lead carboxylates like lead stearate and lead oleate.

Pathway 1: Direct Reaction (Fusion Method)

This method involves the direct reaction of undec-10-enoic acid with a lead(II) compound, typically lead(II) oxide (PbO) or lead(II) acetate (Pb(CH₃COO)₂), often at elevated temperatures. The general reaction when using lead(II) oxide is as follows:

2 CH₂=CH(CH₂)₈COOH + PbO → (CH₂=CH(CH₂)₈COO)₂Pb + H₂O

This reaction can be performed in a molten state or in a high-boiling point solvent. The use of a catalyst, such as a small amount of acetic acid, can facilitate the reaction.[1][3]

Pathway 2: Precipitation (Metathesis Reaction)

This pathway involves the reaction of a soluble salt of undec-10-enoic acid (e.g., sodium undec-10-enoate) with a soluble lead(II) salt (e.g., lead(II) nitrate or lead(II) acetate) in a suitable solvent, from which the this compound precipitates.[2] The general reaction is:

2 Na(CH₂=CH(CH₂)₈COO) + Pb(NO₃)₂ → (CH₂=CH(CH₂)₈COO)₂Pb (s) + 2 NaNO₃

This method is often preferred for achieving high purity, as the product precipitates from the solution, leaving impurities behind.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for other lead fatty acid salts.

Protocol 1: Direct Reaction with Lead(II) Oxide

This protocol is adapted from the synthesis of lead stearate.[3][4]

Materials:

-

Undec-10-enoic acid (C₁₁H₂₀O₂)

-

Lead(II) oxide (PbO)

-

Acetic acid (glacial, as catalyst)

-

High-boiling point solvent (e.g., octadecene), optional

-

Ethanol (for washing)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add undec-10-enoic acid.

-

If using a solvent, add it to the flask.

-

Begin stirring and heat the flask in an oil bath to melt the undec-10-enoic acid (melting point: 24.5 °C). A reaction temperature of approximately 160 °C has been used for the synthesis of lead stearate from molten stearic acid.[4]

-

Once the undec-10-enoic acid is molten and the desired reaction temperature is reached, slowly add lead(II) oxide powder in stoichiometric amounts (2 moles of undec-10-enoic acid to 1 mole of lead(II) oxide).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.3% of the total reaction mass).[3]

-

Continue stirring and maintain the temperature for a set period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[4] The reaction mixture should become homogeneous.

-

Pour the molten product into a suitable container and allow it to cool to room temperature.

-

The resulting solid can be pulverized.

-

To purify the product, it can be washed with hot ethanol and then deionized water to remove any unreacted starting materials or catalyst.

-

Dry the final product in a vacuum oven.

Protocol 2: Precipitation from Aqueous Solution

This protocol is based on the metathesis reaction used for preparing various metal carboxylates.[2]

Materials:

-

Undec-10-enoic acid (C₁₁H₂₀O₂)

-

Sodium hydroxide (NaOH)

-

Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Sodium Undec-10-enoate:

-

Dissolve undec-10-enoic acid in ethanol in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the undec-10-enoic acid solution while stirring. This will form sodium undec-10-enoate.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of lead(II) nitrate or lead(II) acetate.

-

While stirring the sodium undec-10-enoate solution, slowly add the lead(II) salt solution. A white precipitate of this compound will form immediately.

-

Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any soluble inorganic salts (e.g., sodium nitrate).

-

Wash the precipitate with ethanol to remove any unreacted organic precursors.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

-

Quantitative Data

| Property | Lead Stearate | Lead Palmitate | Lead Oleate | Expected for this compound |

| Molecular Formula | C₃₆H₇₀O₄Pb | C₃₂H₆₂O₄Pb | C₃₆H₆₆O₄Pb | C₂₂H₃₈O₄Pb |

| Molar Mass ( g/mol ) | 774.14 | 725.99 | 770.10 | 573.78 |

| Melting Point (°C) | 115.7[1] | ~112-125 | Not well-defined, often a paste | Expected to be a low-melting solid or waxy substance |

| Appearance | White powder[1] | White powder | White to yellowish paste | White to off-white solid/powder |

| Solubility | Slightly soluble in water, soluble in hot ethanol[1] | Insoluble in water | Insoluble in water | Insoluble in water, likely soluble in nonpolar organic solvents |

| Typical Yield | High (often quantitative in precipitation) | High (often quantitative in precipitation) | High (often quantitative in precipitation) | Expected to be high, especially via the precipitation method |

Visualizations

Synthetic Pathway Diagram

Caption: Logical relationship of precursors to the final product in the synthesis of this compound.

Experimental Workflow: Precipitation Method

References

The Pivotal Role of Lead Carboxylates in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Lead carboxylates, a versatile class of organometallic compounds, are integral to the advancement of various fields within materials science. Their unique chemical properties, including diverse coordination modes and tunable reactivity, have positioned them as critical components in the development of high-performance materials. This technical guide provides an in-depth exploration of the applications of lead carboxylates, focusing on their use as precursors in perovskite solar cells, as thermal stabilizers in polyvinyl chloride (PVC), and in the burgeoning field of chemical sensors. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Lead Carboxylates as Precursors for Perovskite Solar Cells

Lead carboxylates, particularly lead acetate (Pb(OAc)₂), have emerged as highly effective precursors for the synthesis of lead halide perovskite thin films, the active layer in a new generation of highly efficient solar cells.[1][2] The choice of the lead precursor significantly influences the structural properties and, consequently, the performance and stability of the resulting perovskite solar cells (PSCs).[1]

Influence of Lead Carboxylate Precursors on Perovskite Solar Cell Performance

The use of lead acetate offers several advantages over traditional lead halide precursors, such as lead(II) iodide (PbI₂) and lead(II) chloride (PbCl₂). Its high solubility in common organic solvents allows for the formation of uniform and high-quality perovskite films, which is crucial for achieving high power conversion efficiencies (PCE).[3] Research has shown that PSCs fabricated using a lead acetate-based precursor can achieve efficiencies comparable to or even exceeding those made with conventional precursors.[2][4] Furthermore, the incorporation of other lead sources, like lead chloride, into a lead acetate-based precursor solution can enhance the grain size and crystallinity of the perovskite film, leading to a reduction in non-radiative recombination and improved open-circuit voltage (Voc).[4]

| Lead Precursor(s) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| Pb(OAc)₂ | Comparable to PbCl₂ | - | - | - | [2] |

| Pb(OAc)₂ with PbCl₂ | 19.3 | 1.22 | - | - | [4] |

| Pb(OAc)₂ (for modules) | 18.8 (10 cm² aperture) | - | - | - | [5] |

| Pb(OAc)₂ (multi-cycle) | > 17 | > 1.0 | - | - | [6] |

Experimental Protocol: Fabrication of Perovskite Solar Cells using a Lead Acetate Precursor

This protocol describes a two-step method for the fabrication of a methylammonium lead iodide (MAPI) perovskite solar cell using a lead acetate precursor.

Step 1: Lead Acetate Thin Film Deposition

-

Prepare a 0.63 M lead acetate solution by dissolving Pb(OAc)₂·3H₂O in a mixture of 9.8 mL of methanol and 0.1 mL of concentrated acetic acid.[3]

-

Activate a glass substrate with a transparent conductive oxide (e.g., FTO or ITO) by plasma treatment.

-

Deposit a uniform thin film of the lead acetate solution onto the substrate using a dip-coating method.[3] The thickness of the film can be controlled by adjusting the concentration of the precursor solution.[3]

-

Dry the lead acetate film under low relative humidity (<1%) to prevent hydroxylation reactions.[3]

Step 2: Conversion to Methylammonium Lead Iodide (MAPI)

-

Prepare a 12 mg/mL solution of methylammonium iodide (MAI) in a suitable solvent.[7]

-

Immerse the dried lead acetate film into the MAI solution to convert it into a MAPI perovskite film.[7] The surface coverage of the MAPI film can be optimized by adjusting the MAI concentration.[7]

-

Anneal the perovskite film at a low temperature (e.g., 90°C) for a short duration (e.g., 60 seconds) to promote crystallization.[6]

-

Complete the solar cell device by depositing a hole-transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver).

Lead Carboxylates as Thermal Stabilizers for Polyvinyl Chloride (PVC)

Lead carboxylates, such as lead stearate, have a long history of use as highly effective thermal stabilizers for polyvinyl chloride (PVC).[8][9] PVC is inherently thermally unstable at processing temperatures (170-180°C) and undergoes dehydrochlorination, leading to discoloration and a loss of mechanical properties.[10][11] Lead-based stabilizers are known for providing excellent long-term heat and light stability, good electrical insulation properties, and a wide processing range.[9][12]

Mechanism of PVC Stabilization by Lead Carboxylates

The primary mechanism by which lead carboxylates stabilize PVC involves the scavenging of hydrogen chloride (HCl) gas that is released during the thermal degradation of the polymer.[8] This neutralization of HCl prevents its autocatalytic effect on further PVC degradation.[13] The reaction between the lead carboxylate (e.g., lead stearate, Pb(C₁₇H₃₅COO)₂) and HCl forms lead chloride (PbCl₂) and stearic acid. The formed PbCl₂ is thermally stable and does not promote further degradation.[8] Additionally, it is believed that lead carboxylates can react with and replace labile chlorine atoms within the PVC structure, further inhibiting the initiation of dehydrochlorination.[8]

Quantitative Analysis of Thermal Stability

The effectiveness of lead carboxylate stabilizers can be quantified by measuring the thermal degradation kinetics of the stabilized PVC. Thermogravimetric analysis (TGA) is a common technique used to determine the temperature at which significant weight loss (due to dehydrochlorination) occurs. An increase in the activation energy of degradation for stabilized PVC compared to unstabilized PVC indicates improved thermal stability.

| PVC Formulation | Activation Energy (kJ/mol) | Temperature for 2.7% Mass Loss (°C) | Reference |

| Unstabilized PVC | 124.4 | - | [14] |

| PVC + Ca/Zn Palmate | 128.8 - 167.2 | - | [14] |

| PVC + Ca soap | - | 263.5 | [13] |

| PVC + Al soap | - | 265.7 | [13] |

Experimental Protocol: Synthesis of Lead Stearate

This protocol describes the synthesis of lead stearate via a melting method.

-

Add stearic acid to a reactor and heat it to 105°C until it is completely melted.[15]

-

While stirring, add acetic acid to the molten stearic acid, maintaining the temperature between 90°C and 105°C.[15]

-

Gradually add lead(II) oxide to the mixture. The reaction temperature should be maintained between 105°C and 135°C for 45 to 120 minutes.[15]

-

After the reaction is complete, the molten lead stearate is cooled to obtain the solid product.

Applications of Lead Carboxylates in Chemical Sensors

While the use of lead carboxylates in the active sensing element of chemical sensors is a less developed area of research, the principles of coordination chemistry suggest their potential. The ability of the carboxylate group to bind with various metal ions could be exploited for the development of selective sensors. For instance, carboxyl-functionalized multi-walled carbon nanotubes have been utilized for the selective detection of lead ions (Pb²⁺) in aqueous solutions.[16] Although not a direct application of a lead carboxylate compound as the sensor, this demonstrates the affinity of carboxylate groups for lead ions, which is the foundational interaction in the formation of lead carboxylates.

Performance of a Carboxyl-Functionalized Sensor for Lead Ion Detection

The performance of a sensor is characterized by several key metrics, including its limit of detection (LOD), linear dynamic range, and selectivity.

| Sensor Material | Analyte | Limit of Detection (LOD) | Linear Range | Selectivity | Reference |

| Carboxyl-functionalized MWCNTs | Pb²⁺ | - | 0-85.0 mgL⁻¹ | High for Pb²⁺ over other metal ions | [16] |

| ZIF-67/rGO Composite | Pb²⁺ | 5 ppb | 5-100 ppb | Good | [17] |

| CQDs@ZIF-8 | Pb²⁺ | 0.04 nM | 1 nM - 1 µM | Excellent | [18] |

| Clay/Carbon/AAAPTS modified CPE | Pb²⁺ | 1.1 ppb | 2.0 - 100.0 ppb | Good | [19] |

Experimental Workflow: Lead Ion Detection Using a Carboxyl-Functionalized Material

The following workflow outlines the general steps involved in using a carboxyl-functionalized material for the detection of lead ions in a water sample.

Conclusion

Lead carboxylates are a cornerstone in the development of advanced materials, with significant contributions to the fields of renewable energy and polymer science. Their role as versatile precursors for high-efficiency perovskite solar cells and as robust thermal stabilizers for PVC underscores their industrial and scientific importance. While their direct application in chemical sensors is an emerging area, the underlying coordination chemistry holds promise for future innovations. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further exploration and application of these remarkable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of different lead precursors on perovskite solar cell performance and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Precursor Engineering of Lead Acetate-Based Precursors for High-Open-Circuit Voltage Wide-Bandgap Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Scalable Lead Acetate-Based Perovskite Thin Films Prepared via Controlled Nucleation and Growth under Near Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Lead Stabilisers - PVC [seepvcforum.com]

- 10. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. gmtechnochem.com [gmtechnochem.com]

- 13. researchgate.net [researchgate.net]

- 14. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 15. CN103450003A - Preparation process of lead stearate based on melting method - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Simultaneous detection of Lead and Cadmium using a composite of Zeolite Imidazole Framework and Reduced Graphene Oxide (ZIF-67/rGO) via electrochemical approach [eeer.org]

- 18. Sensitive and Selective Electrochemical Detection of Lead(II) Based on Waste-Biomass-Derived Carbon Quantum Dots@Zeolitic Imidazolate Framework-8 [mdpi.com]

- 19. brieflands.com [brieflands.com]

background research on undecylenic acid derivatives

An In-depth Technical Guide to Undecylenic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Undecylenic acid, also known as 10-undecenoic acid, is an eleven-carbon monounsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1][2][3][4] It is a bifunctional compound with a terminal double bond and a carboxylic acid group, making it a versatile precursor for various derivatives.[2][3][5] While its most well-known application is as a topical antifungal agent for skin infections like athlete's foot and ringworm, recent research has unveiled a broader spectrum of biological activities, including anticancer and antibacterial properties, positioning its derivatives as promising candidates for drug development.[2][6][7][8][9][10][11][12] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various undecylenic acid derivatives.

Synthesis of Undecylenic Acid Derivatives

The dual functionality of undecylenic acid allows for a wide range of chemical modifications to produce various derivatives, including esters, amides, and heterocyclic compounds.

Esterification

Undecylenic acid can be readily esterified. For instance, methyl undecenoate is synthesized by refluxing undecylenic acid in methanol with a sulfuric acid catalyst.[1] This methyl ester can then serve as a starting material for further derivatization.[1] Another example is the synthesis of lactose undecylenate, which involves a two-step enzymatic and chemical process.[13]

Amide Synthesis

Amides of undecylenic acid can be prepared by reacting the acid with an amine.[14][15] For example, N,N-dibutylundecenamide (DBUA) has been synthesized and evaluated for its antibacterial properties.[16] The synthesis of undecenoic acid-amino acid-based hybrid molecules involves a multi-step process starting with the epoxidation of methyl undecenoate, followed by ring-opening with an amino acid methyl ester.[1]

Biological Activities and Therapeutic Potential

Antifungal Activity

Undecylenic acid and its salts, such as zinc undecylenate, are well-established topical antifungal agents.[3][5][6][7] Their mechanism of action against fungi, particularly Candida albicans, is multifaceted.

-

Inhibition of Biofilm Formation : Undecylenic acid effectively inhibits the formation of C. albicans biofilms at concentrations above 3 mM.[3][17][18]

-

Morphogenesis Inhibition : It prevents the morphological transition of C. albicans from its yeast form to the more virulent hyphal form at concentrations above 4 mM.[2][3][17][18] This is a critical factor in its antifungal efficacy as hyphal growth is associated with active infection.[17][18]

-

Gene Expression Modulation : The acid downregulates the transcription of hyphal formation-related genes, such as HWP1, and genes encoding hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases.[3][17][18]

-

Cell Membrane Disruption : It is proposed that undecylenic acid interacts with nonspecific components of the fungal cell membrane, potentially altering cytoplasmic pH by transporting protons across the membrane.[5]

A systematic review of topical antifungal treatments found that undecenoic acid is an efficacious and cost-effective option for fungal skin infections.[19]

Anticancer Activity

Recent studies have highlighted the potential of undecylenic acid derivatives as anticancer agents. A novel formulation of undecylenic acid with L-arginine, known as GS-1, has been shown to induce apoptosis in tumor cells.[10][20][21]

-

Mechanism of Action : GS-1 induces caspase-dependent apoptosis, characterized by a reduction in mitochondrial membrane potential.[10][20][21] The study also identified Fatty Acid Transport Protein 2 (FATP2) as being involved in the uptake of the compound into cancer cells.[10][20][21]

-

Intracellular Localization : GS-1 was observed to localize to intracellular lipid droplets; however, unlike in other contexts where lipid droplets can be protective, they did not shield the cancer cells from GS-1-induced cytotoxicity.[10][20][21]

Furthermore, sulfated derivatives of undecenoic acid-amino acid hybrids have demonstrated promising cytotoxicity against the DU145 prostate cancer cell line.[1]

Antibacterial Activity

Undecylenic acid and its amide derivatives have also been investigated for their antibacterial properties, including against antibiotic-resistant strains.

-

Activity Spectrum : Undecylenic acid and its tertiary amide N,N-dibutylundecenamide (DBUA) have shown in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including resistant strains.[16]

-

Potential Target : Molecular docking studies suggest that methionine aminopeptidase (MAP) could be a potential biotarget for these compounds, with binding energies indicating a strong interaction.[16]

Agricultural Applications

Undecylenic acid is utilized in agriculture as a natural and potent fungicide and bactericide.[22] It can be used in formulations to control a variety of plant pests and diseases, including blast, leaf spot, powdery mildew, and blight on crops such as paddy, tomato, and grapes.[22]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activities of undecylenic acid and its derivatives.

| Compound/Derivative | Fungal Species | Activity | Concentration/MIC | Reference |

| Undecylenic Acid | Candida albicans | Biofilm Inhibition | > 3 mM | [3][17][18] |

| Undecylenic Acid | Candida albicans | Hyphal Growth Inhibition | > 4 mM | [3][17][18] |

| Lactose Undecylenate | Trichophyton rubrum F2 | Antifungal | MIC 512 µg/mL | [13] |

| Lactose Undecylenate | Candida albicans ATCC 10231 | Antifungal | MIC 512 µg/mL | [13] |

| Undecylenic Acid (UA) | Candida albicans | Cell Growth Inhibition | Varies (0.0125% to 0.4%) | [23] |

| PMMA-UA Composites (≥6%) | Candida albicans | Reduction of sessile cells | >90% | [23] |

| Compound/Derivative | Cell Line | Activity | Result | Reference |

| Sulfated undecenoic acid-amino acid derivatives | DU145 (Prostate Cancer) | Cytotoxicity | Promising | [1] |

| GS-1 (Undecylenic acid + L-Arginine) | Various Tumor Cells | Pro-apoptotic | Concentration-dependent cell death | [10][20][21] |

| Compound/Derivative | Bacterial Species | Activity | Concentration | Reference |

| Undecylenic Acid (UA) | E. coli & S. aureus (incl. resistant) | Antibacterial | 2.5 and 5.0 µM | [16] |

| N,N-dibutylundecenamide (DBUA) | E. coli & S. aureus (incl. resistant) | Antibacterial | 2.5 and 5.0 µM | [16] |

Experimental Protocols

Synthesis of Undecenoic Acid-Amino Acid Hybrid Molecules

This protocol is based on the synthesis described by Prasad et al.[1]

-

Esterification of Undecylenic Acid : Undecylenic acid is dissolved in 2% sulfuric acid in methanol and refluxed at 65°C for 2 hours. The product, methyl undecenoate, is concentrated and extracted with ethyl acetate.

-

Epoxidation : The methyl undecenoate is then epoxidized using m-chloroperbenzoic acid to yield epoxy methyl undecenoate.

-

Epoxy Ring Opening : The epoxy ring is opened by reacting with the amino group of various amino acid methyl esters (e.g., valine, tyrosine, phenylalanine) to yield the corresponding fatty amino ester derivatives.

-

Sulfation : The hydroxyl group in the resulting derivatives is sulfated using chlorosulfonic acid to produce the final sulfated sodium salts.

Antifungal Biofilm Inhibition Assay

This is a general protocol based on the study by Shi et al.[17][18]

-

Strain Preparation : Candida albicans strains are grown in a suitable broth medium.

-

Biofilm Formation : A standardized cell suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

-

Treatment : Varying concentrations of undecylenic acid (e.g., 0-5 mM) are added to the wells.

-

Incubation : The plates are incubated to allow the treatment to take effect.

-

Quantification : Non-adherent cells are washed away. The remaining biofilm can be quantified using methods such as crystal violet staining or by measuring metabolic activity (e.g., XTT reduction assay).

-

Microscopy : Biofilms can be visualized using light microscopy or scanning electron microscopy (SEM) to observe morphological changes.

In Vitro Anticancer Activity Assay (GS-1)

This protocol is based on the methodology used in the study of GS-1.[10][20][21]

-

Cell Culture : Tumor cell lines are cultured in appropriate media and conditions.

-

Treatment : Cells are treated with various concentrations of GS-1 (undecylenic acid compounded with L-Arginine).

-

Cell Viability Assay : Cell viability is assessed using a standard method like the MTT assay to determine the concentration-dependent cytotoxicity.

-

Apoptosis Analysis :

-

Caspase Activity : Caspase-3/7 activity is measured using a luminescent or fluorescent assay to confirm caspase-dependent apoptosis.

-

Mitochondrial Membrane Potential : A fluorescent probe (e.g., TMRE) is used to measure changes in mitochondrial membrane potential, a hallmark of apoptosis.

-

-

Cellular Uptake and Localization :

-

FATP2 Inhibition : The role of FATP2 in uptake can be investigated using inhibitors of the transporter.

-

Lipid Droplet Staining : A fluorescent dye that stains neutral lipids (e.g., BODIPY 493/503) can be used to visualize the localization of the compound in lipid droplets via fluorescence microscopy.

-

Visualizations

Caption: Synthesis workflow for undecenoic acid-amino acid derivatives.

Caption: Proposed signaling pathway for GS-1-induced apoptosis in tumor cells.

Caption: Experimental workflow for an antifungal biofilm inhibition assay.

Conclusion

Undecylenic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential beyond their traditional use in dermatology. The ability to synthesize a wide array of derivatives allows for the fine-tuning of their biological activities. The emerging evidence of their anticancer and antibacterial properties, including efficacy against resistant strains, opens new avenues for drug discovery and development. Further research is warranted to fully elucidate the mechanisms of action of these derivatives, optimize their therapeutic indices, and explore their potential in combination therapies. The renewable origin of undecylenic acid from castor oil also adds to its appeal as a sustainable resource for the pharmaceutical and chemical industries.[24]

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 3. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Castor oil - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Undecylenic Acid and Derivatives: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Undecylenic Acid: Fungal Uses, Side Effects, & Dosage [medicinenet.com]

- 8. drugs.com [drugs.com]

- 9. Wintermute Biomedical [wintermutebiomedical.com]

- 10. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. What is Undecenoic Acid used for? [synapse.patsnap.com]

- 13. Synthesis and Biological Characterization of the New Glycolipid Lactose Undecylenate (URB1418) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US2402541A - Chemical process - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Systematic review of topical treatments for fungal infections of the skin and nails of the feet - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. research.monash.edu [research.monash.edu]

- 22. akshaychemicals.in [akshaychemicals.in]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lead Carboxylates in Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Note on "Lead Diundec-10-enoate": Extensive literature searches did not yield any specific information, research articles, or established protocols on the use of "this compound" in the context of perovskite solar cells. This suggests that it is not a commonly utilized or reported compound in this field. However, other lead carboxylates, such as lead acetate, have been successfully employed as precursors for the fabrication of high-performance and stable perovskite solar cells. This document provides detailed application notes and protocols for lead acetate as a representative lead carboxylate, which may serve as a valuable reference for researchers interested in exploring similar long-chain lead carboxylate compounds.

Introduction to Lead Acetate in Perovskite Solar Cell Fabrication

The use of non-halide lead sources, particularly lead acetate (Pb(CH₃COO)₂), has emerged as a promising alternative to the commonly used lead halides (e.g., lead iodide) for the synthesis of perovskite thin films.[1][2] Lead acetate offers several advantages, including its ability to produce smooth, high-quality perovskite films with fewer defects.[1] The crystallization process of the perovskite film can be more easily controlled, in part due to the facile removal of the acetate byproduct during the annealing process.[2] This approach has been successfully used to fabricate stable and efficient formamidinium-caesium mixed-cation perovskite solar cells, demonstrating its potential for large-scale manufacturing.[1][2]

Data Presentation

The use of lead acetate as a precursor has led to the fabrication of highly efficient and stable perovskite solar cells. The performance metrics of these devices are summarized in the table below.

| Precursor System | Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability | Reference |

| Lead Acetate-based Formamidinium-Caesium Perovskite | FTO/TiO₂/Perovskite/spiro-OMeTAD/Ag | 21.0% | Not Specified | Not Specified | Not Specified | No efficiency loss after 3,300 hours at 65°C | [1][2] |

| Lead Acetate-based Formamidinium-Caesium Perovskite Mini-Module | Not Specified | 18.8% | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |

| Lead Acetate-based Methylammonium Lead Iodide Perovskite with Solvent Vapor Annealing | FTO/TiO₂/Perovskite/spiro-OMeTAD/Ag | 13.71% | Not Specified | Not Specified | Not Specified | Negligible hysteresis | [3] |

Experimental Protocols

The following protocols are based on methodologies reported for the fabrication of perovskite solar cells using a lead acetate precursor.

Protocol 1: Preparation of Lead Acetate-Based Perovskite Precursor Solution

This protocol describes the preparation of a precursor solution for formamidinium-caesium lead perovskite films.

Materials:

-

Lead Acetate (Pb(OAc)₂)

-

Formamidinium Iodide (FAI)

-

Caesium Iodide (CsI)

-

Ammonium Iodide (NH₄I)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare the desired molar concentrations of Pb(OAc)₂, FAI, CsI, and NH₄I in a mixed solvent of DMF and DMSO. The exact ratios will depend on the target perovskite composition.

-

Dissolve the precursor components in the solvent mixture by stirring at room temperature until a clear solution is obtained.

-

Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

Protocol 2: Fabrication of Perovskite Solar Cells via Single-Step Blade Coating

This protocol details the fabrication of a planar perovskite solar cell using the lead acetate-based precursor.

Equipment:

-

Spin coater or blade coater

-

Hotplate

-

Thermal evaporator

Procedure:

-

Substrate Preparation:

-

Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to depositing the subsequent layers.

-

-

Deposition of Electron Transport Layer (ETL):

-

Deposit a compact layer of TiO₂ onto the FTO substrate using a method such as spin coating or spray pyrolysis, followed by annealing at an appropriate temperature.

-

-

Perovskite Film Deposition (Blade Coating):

-

This step should be performed in an ambient laboratory environment.[2]

-

Dispense a controlled volume of the lead acetate-based perovskite precursor solution onto the TiO₂-coated substrate.

-

Use a blade coater to spread the solution evenly across the substrate at a constant speed to form a uniform wet film.

-

-

Annealing:

-

Transfer the substrate to a hotplate and anneal at a specific temperature and duration to facilitate the removal of acetate and promote the crystallization of the perovskite film. The use of NH₄⁺ as a volatile cation aids in driving off the acetate during this step.[2]

-

-

Deposition of Hole Transport Layer (HTL):

-

Deposit a layer of spiro-OMeTAD solution (containing additives like Li-TFSI and tBP) onto the perovskite film via spin coating.

-

-

Deposition of Metal Electrode:

-

Finally, deposit a metal back contact (e.g., silver or gold) of approximately 80-100 nm thickness via thermal evaporation to complete the device.

-

Visualizations

Caption: Experimental workflow for perovskite solar cell fabrication.

References

- 1. mercomindia.com [mercomindia.com]

- 2. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 3. Improving the performance of lead acetate-based perovskite solar cells via solvent vapor annealing - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Lead Diundec-10-enoate as a Lead Precursor

Notice: Following a comprehensive literature search, no specific data, application notes, or established protocols were found for the use of lead diundec-10-enoate as a lead precursor in perovskite synthesis or any other application. The information presented below is therefore a generalized guide based on the use of other lead carboxylate precursors, such as lead acetate, in the fabrication of lead halide perovskites. The protocols and data are hypothetical and should be adapted and optimized by researchers.

Introduction to Lead Carboxylate Precursors in Perovskite Synthesis

Lead (II) salts with carboxylate anions are a class of precursors used in the solution-based synthesis of lead halide perovskites for optoelectronic applications, including solar cells and light-emitting diodes. While lead halides like lead (II) iodide (PbI₂) and lead (II) bromide (PbBr₂) are most common, lead carboxylates such as lead (II) acetate (Pb(OAc)₂) offer alternative routes for perovskite formation. The choice of the lead precursor can significantly influence the crystallization kinetics, morphology, and ultimately the performance and stability of the resulting perovskite films.

The use of a long-chain carboxylate ligand, such as undec-10-enoate, could potentially offer several advantages:

-

Improved Solubility: The long aliphatic chain may enhance the solubility of the lead salt in non-polar solvents commonly used in perovskite precursor solutions.

-

Colloidal Stabilization: The carboxylate ligand can act as a capping agent, passivating the surface of perovskite nanocrystals and improving their stability.

-

Control over Crystallization: The coordination of the carboxylate to the lead ion can modulate the reaction rate with halide precursors, offering a handle to control crystal growth and film morphology.

Hypothetical Synthesis of this compound

A plausible method for the synthesis of this compound would be a reaction between a soluble lead (II) salt, such as lead (II) nitrate or lead (II) acetate, and undec-10-enoic acid or its corresponding sodium salt.

Reaction Scheme:

Pb(NO₃)₂ (aq) + 2 CH₂=CH(CH₂)₈COOH (in ethanol) → Pb(OOC(CH₂)₈CH=CH₂)₂ (s) + 2 HNO₃ (aq)

Experimental Protocol: Synthesis of this compound

-

Dissolution of Reactants:

-

Dissolve 1 equivalent of lead (II) nitrate in a minimal amount of deionized water.

-

In a separate flask, dissolve 2.2 equivalents of undec-10-enoic acid in ethanol.

-

-

Reaction:

-

Slowly add the lead nitrate solution to the undec-10-enoic acid solution while stirring vigorously at room temperature.

-

A white precipitate of this compound should form immediately.

-

-

Isolation and Purification:

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water to remove any unreacted lead nitrate and nitric acid by-product.

-

Wash with ethanol to remove excess undec-10-enoic acid. .

-

Dry the final product under vacuum at a mild temperature (e.g., 60 °C) overnight.

-

Characterization: The resulting white powder should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the carboxylate group and the absence of nitric acid, and Thermogravimetric Analysis (TGA) to determine its thermal stability.

Application in Perovskite Synthesis: A Generalized Protocol

This compound could potentially be used in a one-step or two-step deposition method for forming perovskite films. Below is a generalized one-step protocol for the formation of a methylammonium lead iodide (MAPbI₃) perovskite.

Table 1: Precursor Solution Composition (Hypothetical)

| Component | Molarity (M) | Volume (µL) |

| This compound | 1.2 | 1000 |

| Methylammonium Iodide (MAI) | 1.2 | 1000 |

| Solvent System | ||

| Dimethylformamide (DMF) | - | 700 |

| Dimethyl Sulfoxide (DMSO) | - | 300 |

Experimental Protocol: MAPbI₃ Thin Film Deposition

-

Substrate Preparation:

-

Clean substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

-

Treat the substrates with UV-Ozone for 15 minutes prior to deposition of the electron transport layer (e.g., TiO₂).

-

-

Precursor Solution Preparation:

-

Dissolve this compound and methylammonium iodide (MAI) in the DMF:DMSO solvent mixture according to the concentrations in Table 1.

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

-

Filter the precursor solution through a 0.22 µm PTFE filter before use.

-

-

Spin Coating:

-

Transfer the prepared substrate into a nitrogen-filled glovebox.

-

Dispense a sufficient amount of the perovskite precursor solution onto the substrate.

-

Spin coat the solution using a two-step program (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

-

Annealing:

-

Immediately transfer the substrate onto a hotplate and anneal at a specified temperature (e.g., 100 °C) for a designated time (e.g., 10-30 minutes). The optimal annealing temperature and time will need to be determined experimentally.

-

-

Characterization:

-

The resulting perovskite film should be characterized for its crystal structure (X-ray Diffraction), morphology (Scanning Electron Microscopy), and optical properties (UV-Vis Absorption and Photoluminescence Spectroscopy).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a perovskite film using a generic lead carboxylate precursor.

Caption: Workflow for perovskite film synthesis using a lead carboxylate precursor.

Potential Signaling Pathway in Perovskite Crystallization

The undec-10-enoate ligand can influence the crystallization pathway by coordinating with lead ions in solution, thereby affecting the nucleation and growth of the perovskite crystals.

Caption: Influence of lead carboxylate on the perovskite crystallization pathway.

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted in accordance with appropriate safety protocols, including the use of personal protective equipment, as lead compounds are toxic. The hypothetical protocols will require significant optimization for successful implementation.

Application Notes and Protocols: Preparation of Lead(II) diundec-10-enoate Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead(II) diundec-10-enoate is a lead salt of undec-10-enoic acid. Like other long-chain lead carboxylates (also known as lead soaps), it is expected to be a solid material with low solubility in water but soluble in various non-polar organic solvents, with solubility increasing significantly with temperature[1]. Long-chain lead carboxylates with nine or more carbon atoms typically exhibit a "holodirected" coordination geometry, forming stable, polymeric structures[2][3].

Potential applications for such compounds are found in materials science, for example, as stabilizers in polymers or as precursors in the synthesis of lead-containing nanocrystals[4][5]. While undec-10-enoic acid and its other salts have applications in various fields, the specific utility of Lead(II) diundec-10-enoate in drug development is not established in the literature.

Extreme Caution: All lead compounds are highly toxic. They are cumulative poisons and can cause severe health damage, including neurological and reproductive harm. Always handle lead compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Data Presentation: Reactant and Product Properties

The following tables summarize the key properties of the reactants and the expected product.

Table 1: Reactant Properties